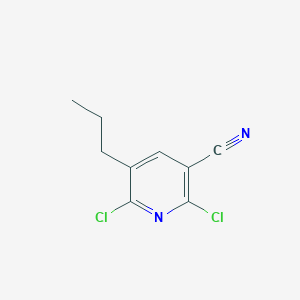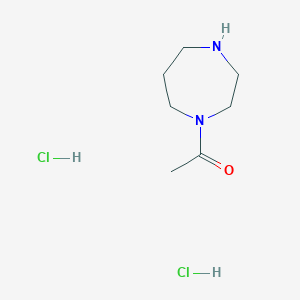
9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is a heterocyclic compound that features a purine core substituted with a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-ylmethyl precursor and the purine core.
Coupling Reaction: The furan-2-ylmethyl group is introduced to the purine core through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 1H-Purin-6-amine, N-(2-furanylmethyl)-
- 6-(Furfurylamino)purine
Uniqueness
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
17801-49-9 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15) |
InChI Key |
CCVBIFWRALXBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


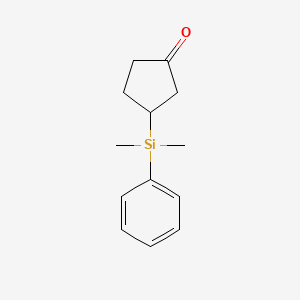

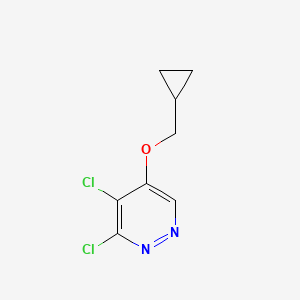
![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)

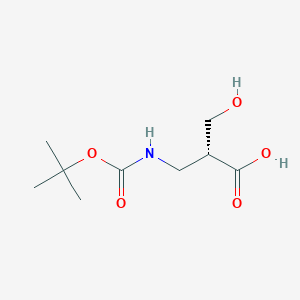
![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
